(6-fluoro-1H-indol-4-yl)methanamine
Description
Significance of Indole-Based Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of natural products, alkaloids, and synthetic compounds with significant therapeutic value. ijpsr.comresearchgate.net Its versatile framework allows it to mimic the structure of peptides and bind to a wide range of enzymes and receptors, providing extensive opportunities for the development of novel drugs with diverse mechanisms of action. chula.ac.th Consequently, indole derivatives have become a major focus in drug discovery, demonstrating a broad spectrum of pharmacological activities. nih.govkit.eduresearchgate.net
Recent research has highlighted the role of indole-based compounds in several key therapeutic areas:
Oncology: Indole derivatives are investigated for their anticancer properties, including the ability to overcome drug resistance in cancer cells. nih.govkit.eduresearchgate.net
Infectious Diseases: The scaffold is central to the development of new antibacterial, antifungal, antiviral, and antimalarial agents. chula.ac.thnih.gov
Inflammatory and Metabolic Disorders: These compounds show potential in creating anti-inflammatory therapies and interventions for conditions like diabetes and hypertension. nih.govkit.eduresearchgate.net
Neurodegenerative Diseases: The structural similarity of indole to neurotransmitters like serotonin (B10506) has made it a valuable scaffold in the search for treatments for neurodegenerative conditions. nih.govkit.edu
The adaptability of the indole ring system for chemical modification allows chemists to fine-tune the pharmacological profile of lead compounds, making it a consistently rewarding starting point for new chemical entity (NCE) discovery. ijpsr.com The sustained interest in this scaffold is evidenced by the large number of indole-containing drugs on the market and in clinical development. ijpsr.comresearchgate.net
Positional Isomerism and Fluorine Substitution Effects in Indole Chemistry
The biological activity and physicochemical properties of an indole derivative are profoundly influenced by the specific placement of substituents on the indole ring—a concept known as positional isomerism. The introduction of a substituent at the 4-position of the indole ring, for instance, can have a marked effect on its chemical reactivity and interaction with biological targets compared to substitution at other positions like C3, C5, C6, or C7. nih.gov The aminomethyl group (-CH₂NH₂) at the C4 position, as seen in (1H-indol-4-yl)methanamine, creates a specific spatial arrangement relative to the indole nitrogen and the bicyclic ring system that dictates its binding capabilities. nih.gov
Furthermore, the incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring and influence intermolecular interactions, such as hydrogen bonding and dipole moments. researchgate.net In the context of the indole scaffold, fluorine substitution has been shown to affect the kinetic and thermodynamic parameters of reactions and can be crucial for the potency of the molecule. researchgate.net For example, studies on fluorinated indole derivatives have demonstrated their potential as potent inhibitors for various biological targets, including enzymes relevant to HIV. researchgate.net
The combination of the aminomethyl group's position and the fluorine atom's placement creates distinct isomers with potentially different pharmacological profiles.
| Compound Name | CAS Number | Molecular Formula | Position of -CH₂NH₂ | Position of -F |
| (6-Fluoro-1H-indol-3-yl)methanamine | 887582-19-6 | C₉H₉FN₂ | 3 | 6 |
| (7-Fluoro-1H-indol-3-yl)methanamine | 887582-26-5 | C₉H₉FN₂ | 3 | 7 |
| (6-Fluoro-1H-indol-4-yl)methanamine | 1422057-38-2 | C₉H₉FN₂ | 4 | 6 |
Research Rationale and Focus on this compound
The specific structural features of this compound provide a clear rationale for its investigation as a molecule of interest in medicinal chemistry. The research focus on this compound is built upon the convergence of the established therapeutic potential of the indole scaffold and the strategic application of functional group placement and fluorination.
The rationale can be summarized as follows:
Core Indole Scaffold: The compound is built on the indole framework, a well-established "privileged scaffold" known for its broad biological activities. ijpsr.comresearchgate.net
4-Methanamine Group: The placement of the methanamine group at the C4 position offers a distinct structural motif compared to the more commonly studied C3-substituted indoles. This unique positioning can lead to novel interactions with biological targets.
This compound therefore represents a carefully designed molecule that leverages established principles of medicinal chemistry. It serves as a valuable building block or target molecule in programs aimed at discovering new therapeutics, potentially for central nervous system disorders, cancer, or infectious diseases, which are common targets for indole derivatives. nih.govnih.gov
| Property | Data |
| Compound Name | This compound |
| CAS Number | 1422057-38-2 |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(6-fluoro-1H-indol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMWNGBJGVDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Biology of 6 Fluoro 1h Indol 4 Yl Methanamine Analogues
Dissecting the Influence of Fluorine Position on Biological Activity
Electronic and Steric Contributions of the 6-Fluoro Substituent
The fluorine atom at the 6-position of the indole (B1671886) ring in (6-fluoro-1H-indol-4-yl)methanamine exerts a significant electron-withdrawing inductive effect, which can alter the electron density of the entire indole system. nih.gov This change in electron distribution can influence the molecule's ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with its biological target. The high electronegativity of fluorine can also lead to the formation of strong, directional bonds, potentially enhancing binding affinity. rsc.org
From a steric perspective, the fluorine atom is relatively small, comparable in size to a hydrogen atom. nih.gov This allows it to be incorporated into a molecule without causing significant steric hindrance, often mimicking the non-fluorinated analogue while providing the electronic benefits of fluorination. nih.gov This "mimicry" can be advantageous in drug design, allowing for the enhancement of a compound's properties without drastically altering its fit within a receptor's binding pocket.
Comparative Analysis with Other Fluorinated Indole Isomers (e.g., 5-fluoro, 4-fluoro)
The biological activity of fluorinated indoles can vary significantly depending on the position of the fluorine atom. For instance, in a study of fluorinated indole-containing polymers for gene delivery, the position of the fluorine atom on the indole ring did not appear to significantly impact DNA binding affinities or release profiles between 5-fluoro and 6-fluoro variants. rsc.org However, the introduction of a second fluorine atom was found to be detrimental. rsc.org
In other contexts, the positional isomerism of fluorine has a more pronounced effect. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles acting as CFTR potentiators, the introduction of a fluorine atom at the 6-position was found to be beneficial for activity. acs.org When comparing a 6-fluoro-9-methyl disubstituted derivative with its 9-fluoro-6-methyl counterpart, the former showed significantly higher potency. acs.org
Furthermore, theoretical studies on substituted indoles have shown that the activating and deactivating effects of substituents like fluorine are position-dependent. researchgate.net These electronic effects can influence the reactivity of different positions on the indole ring, which in turn can affect ligand-target interactions. researchgate.net
Below is a table summarizing the comparative effects of different fluorine substitutions on the indole ring based on various studies.
| Fluorine Position | Compound Class | Observed Effect on Biological Activity | Reference |
| 6-Fluoro | Indole-containing polymers | Similar DNA binding and release to 5-fluoro isomer. | rsc.org |
| 5-Fluoro | Indole-containing polymers | Similar DNA binding and release to 6-fluoro isomer. | rsc.org |
| 6-Fluoro | Tetrahydro-pyrido[4,3-b]indoles | Beneficial for CFTR potentiator activity. | acs.org |
| 9-Fluoro (in combination with 6-methyl) | Tetrahydro-pyrido[4,3-b]indoles | Less potent than the 6-fluoro-9-methyl isomer. | acs.org |
| 5-Fluoro | 2-Oxindole derivatives | Served as a lead structure for developing potent α-glucosidase inhibitors. | nih.gov |
Role of the Indole Nitrogen (N1-H) and Aromaticity in Ligand-Target Recognition
The indole nitrogen (N1-H) and the aromaticity of the indole ring are fundamental to the biological activity of this compound and its analogues. The N1-H group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the binding site of a biological target. The aromatic system of the indole ring allows for π-π stacking interactions with aromatic amino acid residues in the target protein, further stabilizing the ligand-receptor complex.
Importance of the Methanamine Side Chain for Molecular Recognition and Efficacy
The methanamine side chain at the 4-position of the indole ring is a key determinant of the molecule's ability to interact with its biological target and elicit a functional response. Its length, flexibility, and the presence of the terminal amino group are all critical features.
Impact of Chain Length and Substituent Variation
The length of the alkyl chain connecting the amino group to the indole ring is a critical factor in determining the biological activity of indoleamine derivatives. Studies on homologous series of N-(ω-indol-1-ylalkyl)-substituted phenyl carbamates have shown that the inhibitory potency against fatty acid amide hydrolase (FAAH) is dependent on the length of the alkyl spacer. nih.gov In this series, compounds with pentyl and heptyl chains were the most effective, with either shortening or lengthening of the chain by one carbon atom reducing the inhibitory activity. nih.gov
Variations in the substituents on the amino group can also have a significant impact on efficacy. For example, in a series of N-(4-pyridinyl)-1H-indol-1-amines, the nature of the N-alkyl substituent was found to be important for their potential therapeutic utility in Alzheimer's disease. nih.govebi.ac.uk
The following table illustrates the impact of side chain length on the activity of a series of FAAH inhibitors.
| Alkyl Spacer Length | Compound | FAAH Inhibitory Potency (IC50) | Reference |
| Butyl | Carbamate 3 | Higher IC50 (less potent) | nih.gov |
| Pentyl | Carbamate 4 | Lower IC50 (more potent) | nih.gov |
| Hexyl | Carbamate 5 | Higher IC50 (less potent) | nih.gov |
| Heptyl | Carbamate 6 | Lower IC50 (more potent) | nih.gov |
| Octyl | Carbamate 7 | Higher IC50 (less potent) | nih.gov |
SAR Case Studies Across Diverse Biological Target Classes
The this compound scaffold and its analogues have been a subject of extensive research, leading to the discovery of potent modulators of various biological targets. The following sections detail the SAR for specific enzymes, receptors, and microbial targets.
Enzyme Inhibitory Profiles (e.g., Isocitrate Dehydrogenase-1, Transglutaminase 2)
Analogues based on the fluoro-indole core have demonstrated significant inhibitory activity against key enzymes implicated in disease, such as Transglutaminase 2 (TG2) and Isocitrate Dehydrogenase-1 (IDH1).
Transglutaminase 2 (TG2)
Human transglutaminase 2 (TG2) is an enzyme involved in various pathological conditions, including celiac disease and cancer. nih.gov The development of selective TG2 inhibitors is a key area of research. Studies on dihydroisoxazole-based inhibitors have shown that incorporating tryptophan derivatives, particularly those with a substituted indole ring, can significantly enhance inhibitory potency. nih.gov
The SAR studies revealed that the position of the fluorine atom on the indole ring is critical for both affinity (K_I) and the rate of inactivation (k_inh). For instance, a series of N-benzyl-carbamate functionalized tryptophan derivatives coupled to a dihydroisoxazole (B8533529) warhead showed that a 5-fluoro-indole derivative was the most potent inhibitor of TG2. nih.gov Interestingly, the 6-fluoro analogue displayed comparable affinity to the 5-fluoro version, but its reactivity was nearly halved. nih.gov This suggests that while the fluorine at either C5 or C6 contributes favorably to binding, the electronics of the C5 position are more conducive to the inactivation mechanism.
| Compound | Indole Substitution | K_I (μM) | k_inh (min⁻¹) |
|---|---|---|---|
| 13 | 4-Fluoro | 35 | 0.046 |
| 14 | 5-Fluoro | 19 | 0.071 |
| 15 | 6-Fluoro | 19 | 0.046 |
| 16 | 7-Aza | 22 | 0.033 |
Further research led to the identification of compound ERW1069 (quinolin-3-ylmethyl ((S)-1-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl)carbamate), which showed cross-reactivity with Transglutaminase 1 (TG1). acs.org This highlights the challenge of achieving isoform specificity, where aromatic amino acid-based inhibitors often show high affinity for TG1. acs.org
Isocitrate Dehydrogenase-1 (IDH1)
Mutations in IDH1 are frequently observed in several types of cancer. nih.gov The development of inhibitors targeting mutant IDH1 is a promising therapeutic strategy. Structure-based rational design has led to the discovery of conformationally restricted indane amides as potent mutant IDH1 inhibitors. nih.gov While not direct indole analogues, the indane scaffold is structurally related and provides insights into the SAR of similar bicyclic aromatic systems. The optimization of these compounds demonstrated potent enzymatic inhibition and suppression of the oncometabolite 2-hydroxyglutarate (2-HG) in cell lines. nih.gov The key to their potency lies in achieving a specific conformation that fits into the allosteric binding site of the mutant enzyme.
Receptor Binding and Antagonistic Activity (e.g., GPR84, Serotonin (B10506) Receptors)
Fluoro-indole analogues have also been identified as potent ligands for G protein-coupled receptors (GPCRs), demonstrating antagonistic activity at receptors involved in inflammation and neuropsychiatric disorders.
GPR84
GPR84 is a proinflammatory receptor primarily expressed in immune cells, making it an attractive target for inflammatory diseases. acs.orgnih.gov Screening of small molecule libraries identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective competitive antagonist of human GPR84. acs.orgnih.gov This scaffold highlights the importance of the indole moiety for GPR84 antagonism.
Further studies designed to find analogues of the allosteric activator DIM (3,3'-diindolylmethane) with improved potency led to the identification of fluorinated indole derivatives. Specifically, di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) and di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) were found to be more potent than DIM. nih.gov This demonstrates that the introduction of fluorine atoms on the indole ring can enhance activity at the GPR84 receptor.
| Compound | Structure Feature | Activity Profile | Reference |
|---|---|---|---|
| Compound 837 | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | High-potency competitive antagonist (IC₅₀ <100 nM) | acs.orgnih.gov |
| PSB-15160 | di(5-fluoro-1H-indole-3-yl)methane | More potent than DIM, biased towards G_i-mediated AC inhibition | nih.gov |
| PSB-16671 | di(5,7-difluoro-1H-indole-3-yl)methane | More potent than DIM, biased towards G_i-mediated AC inhibition | nih.gov |
Serotonin Receptors
Serotonin (5-HT) receptors are crucial targets for treating a variety of central nervous system disorders. The indole nucleus is a classic pharmacophore for serotonin receptor ligands. SAR studies on multi-target ligands for dopamine (B1211576) and serotonin receptors have shown that fluorine substitution significantly impacts binding affinity. nih.gov In a series of indazole-based compounds designed as potential antipsychotics, the introduction of a fluorine atom to the phenyl ring of the pharmacophore was most beneficial for affinity at the 5-HT_2A receptor. nih.gov A para-fluoro substitution resulted in the highest affinity, which was nearly eight-fold higher than the meta-substituted analogue and ten-fold higher than the ortho-substituted one. nih.gov
In another study focusing on dual-binding affinity for the 5-HT_1A receptor and the serotonin transporter (SERT), substitutions at the indole C-5 position proved to be advantageous for achieving high affinity for both targets. nih.gov This underscores the specific positional importance of substituents on the indole ring for modulating activity at different serotonin receptor subtypes.
Molecular Basis of Antimicrobial and Antitubercular Actions
The fluoro-indole scaffold is a promising framework for the development of novel antimicrobial and antitubercular agents.
Antitubercular Activity
Tuberculosis remains a major global health threat, necessitating the discovery of new drugs with novel mechanisms of action. Indole-2-carboxamides have emerged as a new chemical class with potent activity against Mycobacterium tuberculosis. acs.orgjohnshopkins.edu SAR studies led to the identification of a 4,6-difluoro-indole analogue that exhibited exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. acs.org These compounds are believed to target the trehalose (B1683222) monomycolate transporter MmpL3. acs.org
The broader role of fluorine in antitubercular agents is well-established in the fluoroquinolone class of antibiotics, where a 6-fluoro substitution is a hallmark of newer generation DNA gyrase inhibitors. nih.gov Similarly, studies on various fluorinated heterocyclic compounds, including those with an indole ring, have demonstrated potent antitubercular activity. In one study, indole-containing cyanopyridine and cyanopyran derivatives were among the most active compounds against M. tuberculosis. nih.gov
| Compound Class | Key Structural Feature | Target/Mechanism | MIC Range | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | 4,6-difluoro-1H-indole-2-carboxamide | MmpL3 Inhibition | 0.012 µM | acs.org |
| Cyanopyridines/Cyanopyrans | Indole ring bioisostere | Thymidylate Kinase (putative) | ~16-18 µM | nih.gov |
| Fluoroquinolones | 6-Fluoro substitution | DNA Gyrase | Varies | nih.gov |
The molecular basis for the efficacy of these compounds often involves specific interactions with their respective targets, where the electronegativity and size of the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate electronic properties of the molecule to favor target engagement.
Mechanistic Investigations of Biological Activities Mediated by 6 Fluoro 1h Indol 4 Yl Methanamine Derivatives
Elucidation of Molecular Mechanisms in Cellular and Biochemical Systems
The biological effects of (6-fluoro-1H-indol-4-yl)methanamine derivatives are rooted in their interactions with key biomolecules and their ability to modulate critical cellular signaling pathways.
Interaction with Key Enzymes and Receptor Proteins
Derivatives of 6-fluoroindole (B127801) have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their functions. For instance, certain aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have been synthesized and evaluated as inhibitors of serine hydrolases, which are crucial in various physiological processes. nih.gov These compounds have demonstrated inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system, as well as butyrylcholinesterase (BuChE). nih.gov The inhibitory mechanism often involves the carbamoylation of the active site serine residue of these enzymes. nih.gov
Furthermore, the indole (B1671886) scaffold is a common feature in ligands for various receptors. For example, (aminoalkyl)indole derivatives have been investigated as ligands for the cannabinoid receptor, with some demonstrating irreversible binding. nih.gov The introduction of a fluorine atom can influence the binding affinity and selectivity of these compounds for their target receptors. For instance, 6-fluoro-3-(piperidin-4-yl)-1H-indole serves as a key intermediate in the synthesis of antipsychotic drugs that modulate serotonin (B10506) receptors. nih.gov The fluorine atom and the piperidinyl group are critical for the interaction with these molecular targets. nih.gov
Some 6-fluoroindole derivatives have also been prepared as potential inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer immune evasion. sigmaaldrich.comsigmaaldrich.com
Modulation of Cellular Signaling Pathways (e.g., Anti-inflammatory, Antioxidant Responses)
The anti-inflammatory properties of indole derivatives are often linked to their ability to modulate key signaling pathways. For instance, some indole conjugates have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglial cells by targeting their signaling pathways. nih.gov This can involve the inhibition of nuclear translocation of transcription factors like NF-κB and AP-1. nih.gov The anti-inflammatory effects of some triazole derivatives containing a fluorophenyl group have been linked to the modulation of ASICs/TRPV1 channels via the opioid/KATP pathway and a reduction in TNF-α and PGE2 levels. nih.gov
In terms of antioxidant responses, indoleamines, including derivatives of melatonin, have been shown to reduce lipid peroxidation. nih.gov The mechanism of antioxidant activity for indole derivatives can involve scavenging of reactive oxygen and nitrogen species, with the type and position of substituents on the indole ring playing a crucial role in their efficacy. nih.gov Theoretical studies on fluorinated derivatives of antioxidants like ferulic acid suggest that fluorination can enhance their pharmacological properties by altering their stability, solubility, and molecular polarity. nih.govresearchgate.net
Antiproliferative and Apoptosis-Inducing Mechanisms in In Vitro Models
A significant area of investigation for this compound derivatives is their potential as anticancer agents, focusing on their ability to inhibit cell proliferation and induce programmed cell death.
Cell Cycle Perturbation and Programmed Cell Death Induction
Several studies have demonstrated that indole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This was associated with a reduction in cyclin B1 expression. nih.gov Similarly, certain 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives induce G2/M phase arrest in HeLa cells, which is accompanied by apoptosis. nih.gov This process involves the activation of cdc2, cyclin B1, p53, and caspase-3. nih.gov
The induction of apoptosis by these derivatives often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, some indole-based compounds have been shown to induce apoptosis in breast cancer cells through the intrinsic caspase pathway. nih.gov This is marked by the downregulation of anti-apoptotic molecules like Bcl-2 and Bcl-xL. nih.gov The activation of caspase-3 is a common downstream event in apoptosis induced by various indole derivatives. nih.govresearchgate.netnih.gov Studies have shown that caspase-6 can initiate the activation of caspase-3 in certain apoptotic pathways. nih.gov
Selectivity and Efficacy in Diverse Cell Lines
The antiproliferative activity of indole derivatives has been evaluated against a panel of human cancer cell lines, with some compounds exhibiting potent and selective cytotoxicity. The inhibitory concentrations (IC50) of these compounds can vary significantly depending on the cell line and the specific chemical structure of the derivative.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Bis-indole derivatives | A2780 (Ovarian) | ~3.62 - 7 | researchgate.net |
| Thienylnicotinamidines | Various (60 cell lines) | ~2.20 (average) | researchgate.net |
| 2-(thien-2-yl)-acrylonitriles | HepG2 (Hepatoma) | 0.55 | researchgate.net |
| 2-(thien-2-yl)-acrylonitriles | Huh-7 (Hepatoma) | 0.32 | researchgate.net |
| Dispiropiperazine derivative | SW480 (Colon) | 0.63 - 13 | nih.gov |
| Fluoroquinolone derivatives | MCF7 (Breast) | 18.9 | nih.gov |
| Fluoroquinolone derivatives | T47D (Breast) | 5.8 | nih.gov |
| Fluoroquinolone derivatives | A549 (Lung) | 45.1 | nih.gov |
This table presents a selection of IC50 values for various indole and related heterocyclic derivatives against different cancer cell lines to illustrate the range of antiproliferative activity.
Antimicrobial Mechanisms against Pathogenic Microorganisms
Derivatives of 6-fluoroindole have demonstrated promising antimicrobial activity, often through mechanisms that differ from traditional antibiotics. A key mechanism is the interference with bacterial communication systems, known as quorum sensing (QS). nih.gov
By inhibiting QS, these compounds can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. nih.govnih.gov For example, 7-fluoroindole (B1333265) has been shown to inhibit biofilm formation by Pseudomonas aeruginosa and reduce the production of several virulence factors. nih.gov The inhibition of QS-controlled virulence factors has also been observed with compounds like cinnamaldehyde (B126680) against Pseudomonas fluorescens. mdpi.com
The antimicrobial action of some fluoroquinolone derivatives, which share structural similarities with the target compounds, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. sigmaaldrich.comnih.gov This leads to the stabilization of DNA strand breaks and ultimately blocks DNA replication. nih.gov Novel fluoroquinolone derivatives containing aminomethylpyrrolidine moieties have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The following table summarizes the antimicrobial activity of some relevant compounds.
| Compound/Extract | Microorganism | Activity | Reference |
| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibits biofilm formation and virulence factors | nih.gov |
| 4-Hydroxycinnamic acid | Streptococcus mutans | Inhibits growth (MIC 0.31 mg/mL) and biofilm formation | nih.gov |
| Fluoroquinolone derivative (LB20304) | S. aureus (MRSA) | MIC: 4 µg/mL | nih.gov |
| Fluoroquinolone derivative (LB20304) | E. coli | MIC: 0.008 µg/mL | nih.gov |
| 4-Trifluoromethyl bithiazoles | Various bacteria | Broad-spectrum activity | nih.govrsc.org |
This table provides examples of the antimicrobial activities of various indole-related and fluorinated compounds against different pathogenic microorganisms.
Elucidating Antibacterial Modalities (e.g., Against Methicillin-Resistant Staphylococcus aureus)
The rising prevalence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents. Fluoroindole derivatives have emerged as a promising scaffold in this endeavor. Research has indicated that the presence and position of a fluorine atom on the indole ring can significantly influence antibacterial potency. rjptonline.org
General studies on fluoroindole derivatives have shown that compounds bearing electron-withdrawing groups tend to exhibit enhanced antibacterial activity. rjptonline.org While the precise mechanism for many of these compounds is yet to be fully detailed, investigations into related indole-containing structures offer potential pathways of action. For instance, a study on a marinopyrrole A derivative, which shares a pyrrole-based structure with indoles, identified the enzyme 6-phosphoglucosamine synthetase (GlmS) as a key target in MRSA. nih.gov Inhibition of GlmS disrupts the biosynthesis of the bacterial cell wall, leading to cell collapse and death. nih.gov This suggests that one possible antibacterial modality for fluoroindole derivatives could be the interference with cell wall synthesis.
Another investigated mechanism for indole-based compounds against MRSA involves the disruption of bacterial membranes. An α-mangostin derivative, in synergistic action with conventional antibiotics, was found to increase the permeability of the MRSA cell membrane. nih.gov This compound also inhibited the expression of penicillin-binding protein 2a (PBP2a), a key factor in MRSA's resistance to β-lactam antibiotics, and interfered with the function of efflux pumps, which are cellular mechanisms for expelling antibiotics. nih.gov
Table 1: Investigated Antibacterial Mechanisms of Indole-Related Derivatives against MRSA
| Derivative Class | Investigated Mechanism | Target Molecule/Process | Reference |
| Marinopyrrole A derivative | Inhibition of cell wall synthesis | 6-phosphoglucosamine synthetase (GlmS) | nih.gov |
| α-mangostin derivative | Increased membrane permeability, Inhibition of PBP2a expression, Inhibition of efflux pumps | Cell membrane, PBP2a, MepA and NorA efflux pumps | nih.gov |
| General Fluoroindoles | Structure-activity relationship | Not specified | rjptonline.org |
Antifungal Actions and Specific Target Identification (e.g., Against Cryptococcus neoformans)
Cryptococcus neoformans is an opportunistic fungal pathogen responsible for life-threatening infections, particularly in immunocompromised individuals. The search for new antifungal agents has included the evaluation of various heterocyclic compounds. Although specific studies on the antifungal mechanism of this compound derivatives against C. neoformans are scarce, research on other nitrogen-containing heterocyclic compounds provides plausible modes of action.
One study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs demonstrated significant activity against C. neoformans. escholarship.orgnih.gov While these are not indole derivatives, their efficacy points towards general mechanisms that could be relevant. For a related class of compounds, the amphiphilic kanamycins, the antifungal mechanism against various fungi involves a two-pronged attack: permeabilization of the plasma membrane and the induction of oxidative stress through the production of reactive oxygen species (ROS). mdpi.com
Table 2: Potential Antifungal Mechanisms against Cryptococcus neoformans Based on Related Heterocyclic Compounds
| Compound Class | Investigated Mechanism | Target Molecule/Process | Reference |
| Amphiphilic Kanamycins | Plasma membrane permeabilization, Induction of oxidative stress | Fungal plasma membrane, Cellular redox balance | mdpi.com |
| 6-substituted Amiloride and HMA analogs | Antifungal activity demonstrated | Not fully elucidated | escholarship.orgnih.gov |
Antitrypanosomal Mechanisms of Action (e.g., Against Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in many parts of the world. The development of new antitrypanosomal drugs is a critical area of research. Notably, indole-containing scaffolds have been identified as promising for the development of agents against T. cruzi.
A significant breakthrough in understanding the antitrypanosomal mechanism of indole-related compounds came from a study on 4-aminopyridyl-based inhibitors of the enzyme sterol 14α-demethylase (CYP51). nih.govnih.gov These inhibitors feature an N-indolyl moiety, highlighting the relevance of the indole structure. CYP51 is a crucial enzyme in the biosynthesis of sterols, which are essential components of the parasite's cell membrane. nih.govnih.govplos.org Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to the death of the parasite. nih.govnih.gov This specific targeting of a vital parasitic enzyme with an indole-containing inhibitor provides a strong rationale for the potential antitrypanosomal activity of this compound derivatives.
Further research into other heterocyclic compounds, such as guanidine (B92328) derivatives, has also shown promising activity against T. cruzi. Some of these compounds are thought to act by blocking ion channels in the parasite's cell membrane. researchgate.net
**Table 3: Elucidated Antitrypanosomal Mechanisms of Indole-Containing and Other Heterocyclic Compounds against *Trypanosoma cruzi***
| Derivative Class | Investigated Mechanism | Target Molecule/Process | Reference |
| 4-Aminopyridyl-based CYP51 inhibitors (with N-indolyl moiety) | Inhibition of sterol biosynthesis | Sterol 14α-demethylase (CYP51) | nih.govnih.gov |
| Guanidine derivatives | Ion channel blockade | Parasite cell membrane ion channels | researchgate.net |
Computational and Theoretical Approaches in the Study of 6 Fluoro 1h Indol 4 Yl Methanamine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are cornerstone techniques in computational drug design, enabling the prediction of how a ligand, such as (6-fluoro-1H-indol-4-yl)methanamine, will bind to a macromolecular target, typically a protein or nucleic acid. These methods are crucial for prioritizing compounds for synthesis and experimental testing.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. For this compound, docking studies would be instrumental in identifying its potential biological targets. For instance, given its structural similarity to serotonin (B10506), it might be docked into the binding sites of various serotonin receptors to assess its potential as a serotonergic agent.
The output of a docking simulation provides a binding score, often expressed in units of energy (e.g., kcal/mol), which correlates with the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. These simulations can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Table 1: Illustrative Docking Scores of an Indoleamine Derivative in Serotonin Receptor Subtypes
| Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-HT1A | -8.5 | Asp116, Phe361, Trp358 |
| 5-HT2A | -7.9 | Ser242, Asp155, Phe339 |
| 5-HT6 | -9.1 | Asp106, Asn287, Trp281 |
| 5-HT7 | -8.2 | Asp162, Phe346, Tyr368 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of docking studies.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling aims to identify the essential three-dimensional arrangement of these features. For this compound, key pharmacophoric features would likely include:
A hydrogen bond donor: The amine group (-NH2) of the methanamine moiety and the indole (B1671886) N-H group.
A hydrogen bond acceptor: The fluorine atom, although its ability to act as a strong hydrogen bond acceptor is context-dependent.
An aromatic ring system: The indole core.
A hydrophobic region: The bicyclic indole structure.
By comparing the docked poses of this compound with those of known active ligands for a particular target, a common pharmacophore model can be developed. This model can then be used as a 3D query to screen large compound libraries for other molecules with similar pharmacophoric features, potentially leading to the discovery of novel hits with similar biological activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of a molecule. These methods are computationally intensive but offer a high level of accuracy.
A molecule can exist in various spatial arrangements of its atoms, known as conformations. The relative stability of these conformers is determined by their potential energy. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methanamine group to the indole ring.
Conformer analysis involves systematically exploring the PES to identify the low-energy, and therefore most populated, conformations. This is crucial because the biologically active conformation is often one of the low-energy conformers. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to accurately calculate the energies of different conformers.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-Cα-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 0.00 |
Note: This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate the results of a conformer analysis.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy and shape of these orbitals provide insights into a molecule's chemical reactivity and the types of reactions it is likely to undergo.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the aromatic system and the C-F bond. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. FMO analysis can also help predict the regioselectivity of electrophilic or nucleophilic attacks on the molecule, which is important for understanding its potential metabolic transformations.
Advanced Simulation Techniques (e.g., Molecular Dynamics, Free Energy Perturbation)
While docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion. An MD simulation of this compound bound to its target protein would reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding event.
Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method for calculating the relative binding affinities of two ligands to a common receptor. FEP simulations involve "mutating" one ligand into another in a stepwise manner and calculating the free energy change associated with this transformation. This technique can provide highly accurate predictions of binding affinity and is often used to guide lead optimization efforts. For instance, FEP could be used to predict whether substituting the fluorine atom in this compound with another group, such as chlorine or a methyl group, would enhance or diminish its binding affinity for a specific target.
Dynamic Behavior of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of interactions between a ligand, such as this compound, and its biological target, typically a receptor protein. These simulations provide a time-resolved view of the conformational changes that occur upon binding, offering insights into the stability of the ligand-receptor complex and the key residues involved in the interaction.
In the context of tryptamine (B22526) derivatives, which often target serotonin (5-HT) receptors, MD simulations can elucidate the role of specific amino acid residues in the binding pocket. For instance, studies on serotonin and other agonists interacting with 5-HT receptors have highlighted the importance of electrostatic interactions, particularly with aspartate residues, in anchoring the ligand. nih.govchemrxiv.org The protonated amino group of the methanamine side chain in this compound would be expected to form a strong and stable interaction with such acidic residues in a receptor's binding site. nih.gov
A hypothetical MD simulation of this compound bound to a serotonin receptor might reveal the following:
Root Mean Square Deviation (RMSD): Analysis of the RMSD of the ligand and protein backbone would indicate the stability of the complex. A stable complex would show fluctuations around an equilibrium value.
Hydrogen Bond Analysis: This would identify persistent hydrogen bonds between the ligand's amine and hydroxyl groups (if any) and polar residues in the receptor.
Interaction Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov
The dynamic behavior observed in these simulations can help explain the compound's pharmacological profile, such as its potency and residence time at the receptor.
Solvation Effects and Conformational Ensembles
The biological environment is aqueous, and the effects of solvation on the conformation of a ligand are critical for its ability to bind to a receptor. This compound, like other small molecules, will exist as an ensemble of different conformations in solution. Computational methods can be used to explore this conformational landscape and understand how water molecules influence the preferred shapes of the molecule.
Both explicit and implicit solvation models can be employed. nih.gov
Explicit Solvation: In this approach, individual water molecules are included in the simulation box, providing a detailed picture of the hydration shell around the ligand. This can reveal specific water-mediated interactions that might be important for receptor binding. nih.gov
Implicit Solvation: Here, the solvent is treated as a continuous medium with specific dielectric properties. This method is computationally less expensive and is often used for initial conformational searches and energy calculations. acs.org
Understanding the conformational ensemble of this compound in solution is crucial because the receptor may selectively bind to a specific, and not necessarily the most populated, conformation.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
QSAR and cheminformatics provide a framework for correlating the structural or property descriptors of a series of compounds with their biological activities. These methods are instrumental in the early stages of drug design for prioritizing compounds for synthesis and testing.
Development of Predictive Models for Biological Activity
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov For a series of indoleamine analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varied substituents and then measuring their biological activity (e.g., binding affinity for a specific receptor).
A hypothetical QSAR model for a series of this compound analogs might take the following form:
Biological Activity (log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where the descriptors represent physicochemical properties of the molecules. The goal is to develop a statistically robust model that can accurately predict the activity of new, untested compounds. nih.gov The development of such models relies on having a dataset of compounds with a range of biological activities.
| Illustrative QSAR Model Statistics | |
| Statistic | Value |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| Number of Compounds | 50 |
| Principal Descriptors | Hydrophobic, Electronic, Steric |
This table is for illustrative purposes and does not represent actual experimental data.
Descriptor Generation and Feature Selection
The foundation of a good QSAR model is the selection of relevant molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, a wide range of descriptors can be calculated, including:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore features.
3D Descriptors: Molecular shape indices, surface area, volume, 3D pharmacophore features.
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), dipole moment.
The fluorine atom at the 6-position would significantly influence electronic descriptors such as electrostatic potential and dipole moment. rsc.org
Given the large number of possible descriptors, feature selection techniques are employed to identify the subset of descriptors that are most correlated with the biological activity. This helps to create a simpler, more interpretable, and more predictive QSAR model.
De Novo Design and Virtual Screening for Novel Analogues
Computational techniques can also be used to design novel molecules with desired properties or to screen large libraries of existing compounds to identify potential hits.
De Novo Design: This approach involves building new molecular structures from scratch, often within the constraints of a receptor's binding site. Algorithms can piece together molecular fragments to generate novel scaffolds or optimize existing ones. For example, starting with the this compound scaffold, a de novo design program could suggest modifications to the indole ring or the methanamine side chain to improve binding affinity or selectivity for a particular receptor.
Virtual Screening: This is a high-throughput computational method used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. jetir.org There are two main types of virtual screening:
Ligand-Based Virtual Screening: This method uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar shapes or pharmacophoric features. nih.govacs.org
Structure-Based Virtual Screening: This approach uses the 3D structure of the target receptor. A large number of compounds are computationally "docked" into the binding site of the receptor, and their binding energies are calculated and ranked. researchgate.net This can identify compounds with diverse chemical scaffolds that are complementary to the binding site.
Future Research Directions and Translational Potential of 6 Fluoro 1h Indol 4 Yl Methanamine Research
Development of (6-Fluoro-1H-indol-4-yl)methanamine as a Biochemical Probe
The presence of a fluorine atom in the this compound structure makes it an ideal candidate for development as a highly specific biochemical probe, particularly for Positron Emission Tomography (PET) imaging.
PET Radioligand Development: The stable fluorine-18 (B77423) (¹⁸F) isotope is one of the most commonly used radionuclides for PET imaging due to its convenient half-life and high-resolution imaging capabilities. nih.gov The synthesis of an ¹⁸F-labeled version of this compound would enable non-invasive, in vivo visualization and quantification of its target proteins. Research on other fluorinated indole (B1671886) derivatives has successfully produced brain-penetrant radioligands for imaging targets like the sigma-2 receptor, demonstrating the feasibility and potential of this approach. nih.govnih.gov Such probes are invaluable for understanding disease pathology, confirming target engagement of unlabeled drugs, and potentially for early disease diagnosis. researchgate.net The development of ¹⁸F-labeled tryptophan analogs for imaging cancer metabolism further underscores the utility of fluorinated indoles in molecular imaging. researchgate.netresearchgate.net
Fluorescent Probes: Beyond radioactive labeling, the indole nucleus itself is a fluorophore. This intrinsic property can be harnessed to create fluorescent probes for use in high-resolution microscopy and in vitro binding assays. Dual-modality probes, combining both PET and fluorescence capabilities, could also be developed. For instance, strategies exist for the efficient synthesis of probes that incorporate both a fluorescent dye motif and an ¹⁸F atom, allowing for correlation between macroscopic imaging (PET) and microscopic cellular analysis (fluorescence). nih.gov
Exploration of Unconventional Biological Targets for Indole Methanamine Scaffolds
While indoleamines are classically associated with serotonergic and dopaminergic receptors, the indole scaffold is a versatile pharmacophore capable of interacting with a much broader range of "unconventional" targets. Future research should aim to explore the activity of this compound and its analogs against these non-classical targets.
Enzyme Inhibition: Indole derivatives have shown potent inhibitory activity against a wide variety of enzymes. A key area of interest is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that is a critical immune checkpoint modulator in cancer. nih.govmdpi.comresearchgate.net Inhibition of IDO1 is a promising strategy for cancer immunotherapy, and novel indole-based inhibitors have been identified. nih.govnih.gov Other enzyme targets for which indole scaffolds have shown activity include:
Protein Kinases: In the treatment of cancers like glioblastoma, indole derivatives have been developed to inhibit key kinases such as VEGFR, PDGFR, and those in the PI3K/AKT/mTOR pathway. biorxiv.orgnih.govnih.gov
Cyclooxygenase (COX) Enzymes: Certain indole derivatives act as selective COX-2 inhibitors, offering potential as anti-inflammatory agents with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov
Tyrosinase: Indole-based compounds have been designed as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with applications in treating hyperpigmentation disorders. nih.gov
Protein-Protein Interaction (PPI) Inhibition: Disrupting pathological protein-protein interactions is a major goal in modern drug discovery. nih.gov The indole scaffold has been successfully used to design small molecules that inhibit critical PPIs, such as the interaction between p53 and its negative regulator MDM2, which is a key target in oncology. tandfonline.com
Antimicrobial and Antiviral Targets: The indole nucleus is a promising scaffold for developing agents against infectious diseases. nih.govnih.gov Indole-containing compounds have been identified with activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential bacterial proteins like FtsZ, a key protein in cell division. researchgate.netbenthamdirect.com Furthermore, indole derivatives have been developed as inhibitors of HIV enzymes, including reverse transcriptase and integrase. researchgate.netbenthamscience.com
Innovations in Asymmetric Synthesis for Chirality Control
If the primary amine of this compound is further substituted, a chiral center is created at the benzylic carbon. As enantiomers of a drug can have vastly different pharmacological activities and safety profiles, controlling this chirality is paramount. Future research will focus on innovative asymmetric synthesis methods to produce single enantiomers efficiently.
Catalytic Asymmetric Hydrogenation: This is one of the most powerful and atom-economical methods for creating chiral amines. nih.gov This strategy would involve synthesizing a prochiral imine or enamine precursor to this compound, followed by hydrogenation using a chiral catalyst. Highly efficient rhodium- and iridium-based catalysts, featuring chiral phosphine (B1218219) ligands, have been developed for the asymmetric hydrogenation of various imines and enamines, achieving excellent enantioselectivities (high ee%). researchgate.netresearchgate.netnih.govresearchgate.net
Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. nih.gov Chiral phosphoric acids, derived from scaffolds like BINOL, have proven effective in catalyzing enantioselective reactions on indoles, such as Friedel-Crafts alkylations. nih.govnih.gov This approach could be used to install a chiral substituent onto the indole core in a highly controlled manner.
Chiral Resolution: While asymmetric synthesis is often preferred, chiral resolution remains a viable and important technique for separating racemic mixtures. tandfonline.com This can be achieved by reacting the racemic amine with a chiral resolving agent (like tartaric acid) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. tandfonline.comfrontiersin.org More advanced methods, such as dynamic kinetic resolution, can convert the unwanted enantiomer into the desired one during the process, theoretically allowing for a 100% yield. acs.org
Integration of High-Throughput Screening and Omics Technologies
The discovery and development of derivatives based on the this compound scaffold can be dramatically accelerated by integrating modern screening and analytical technologies.
High-Throughput and Phenotypic Screening: The initial step in discovering new activities involves screening large libraries of compounds. tandfonline.com Libraries of diverse indole-based compounds can be synthesized and tested in high-throughput screening (HTS) campaigns against specific molecular targets (target-based screening). nih.govnih.gov Alternatively, phenotypic screening, which identifies compounds based on an observable effect in a cell or organism without pre-supposing a target, has re-emerged as a powerful strategy for discovering drugs with novel mechanisms of action. nih.govnih.gov
DNA-Encoded Library (DEL) Technology: DEL technology represents a paradigm shift in screening, allowing for the testing of billions of unique compounds simultaneously. nih.gov In this method, each small molecule in the library is attached to a unique DNA barcode that encodes its chemical structure. nih.gov The entire library is incubated with a target protein, and the binders are identified by sequencing their DNA tags. This method has been successfully used to discover novel, potent indole-based inhibitors from indole-focused DELs, notably for the enzyme IDO1. nih.govresearchgate.netbenthamdirect.com
Omics for Target Deconvolution and Mechanistic Insight: Once a hit compound is identified from a phenotypic screen, the critical next step is to determine its molecular target, a process known as target deconvolution. frontiersin.orgacs.org
Chemical Proteomics: This is a powerful approach where an analog of the hit compound is used as a "bait" to pull down its binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry, revealing the direct targets. researchgate.net
Transcriptomics and Metabolomics: These technologies provide a global snapshot of how a cell responds to a compound. Measuring changes in mRNA levels (transcriptomics) and metabolite concentrations (metabolomics) can reveal which cellular pathways are affected by the drug, providing crucial clues to its mechanism of action and helping to validate the identified target. biorxiv.orgnih.govnih.gov
Prospects for the Rational Design of Multi-Target Ligands and Prodrugs
Moving beyond single-target agents, the this compound scaffold is an excellent starting point for the rational design of more sophisticated therapeutics, such as multi-target-directed ligands and prodrugs.
Multi-Target-Directed Ligands (MTDLs): Complex multifactorial diseases like cancer and neurodegenerative disorders often require hitting multiple targets simultaneously for effective treatment. nih.govnih.gov The MTDL approach involves designing a single molecule that can modulate several relevant targets. acs.orgresearchgate.net The indole scaffold is ideal for this "hybrid pharmacophore" strategy. benthamdirect.comnih.gov For example, by combining the indole core with other pharmacophores, researchers have created dual inhibitors of Bcl-2/Mcl-1 for cancer researchgate.netresearchgate.net and triple inhibitors of AChE/BuChE/MAO for Alzheimer's disease. nih.govfrontiersin.org The this compound structure could be rationally elaborated to create novel MTDLs with optimized polypharmacology. researchgate.net
Prodrug Development: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This strategy can be used to overcome issues like poor solubility or low membrane permeability. The amine or indole nitrogen of this compound could be temporarily modified with a "promoiety" designed to be cleaved by enzymes in a specific tissue, thereby releasing the active drug where it is needed. This approach has been used successfully for other indole derivatives to improve their pharmacokinetic profiles. nih.govtandfonline.com
Proteolysis Targeting Chimeras (PROTACs): PROTACs are a revolutionary therapeutic modality that co-opts the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule with one end that binds to a target protein and another that recruits an E3 ubiquitin ligase. biorxiv.orgcas.org This brings the target and the ligase together, leading to the target's ubiquitination and subsequent destruction by the proteasome. nih.govnih.gov If this compound binds to a protein of interest, it could serve as the "warhead" in a PROTAC, providing a catalytic mechanism to eliminate the target protein rather than just inhibiting it. The indole scaffold is already being used to design PROTACs for cancer therapy. nih.govacs.org
Fragment-Based Drug Design (FBDD): In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized into high-affinity leads. frontiersin.orgwikipedia.org The this compound core can be considered a fragment that, once its binding to a target is confirmed, can be systematically "grown" or linked with other fragments to enhance potency and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (6-fluoro-1H-indol-4-yl)methanamine, and how do reaction conditions influence yield?
- Methodology : The Vilsmeier-Haack reaction is a common approach for introducing formyl groups to indoles, as demonstrated in the synthesis of related compounds like (1-benzyl-4-fluoro-1H-indol-3-yl)methanol . For this compound, reductive amination of the corresponding aldehyde (e.g., using NaBH/AcOH or H/Pd-C) could be optimized. Key variables include temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry of reducing agents. Evidence from indole derivatives suggests yields improve under inert atmospheres (N) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : and NMR to confirm substitution patterns (e.g., fluorine at C6, amine at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHFN) and rule out byproducts .
- X-ray Crystallography : For definitive structural confirmation, refine data using SHELX programs, which are robust for small-molecule crystallography .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for fluoro-indole derivatives like this compound?
- Methodology :
Meta-Analysis : Compare datasets across studies, focusing on variables such as assay type (e.g., cell-based vs. enzyme inhibition), concentration ranges, and solvent effects (DMSO vs. aqueous buffers).
Dose-Response Curves : Reproduce experiments with standardized protocols to isolate confounding factors (e.g., batch-to-batch compound variability) .
Structural Analogues : Test derivatives (e.g., 6-chloro or 6-bromo substitutions) to determine if observed effects are fluorine-specific or generalizable .
Q. How does fluorination at C6 influence the compound’s interaction with serotonin receptors or other biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against 5-HT or similar receptors. Compare with non-fluorinated analogues to assess fluorine’s role in hydrogen bonding or hydrophobic interactions .
- SAR Studies : Synthesize and test positional isomers (e.g., 5-fluoro or 7-fluoro) to map fluorine’s electronic effects on receptor affinity. Data from related compounds (e.g., 4-fluoro-N,N-dimethyltryptamine derivatives) suggest fluorine enhances metabolic stability .
Q. What computational models predict the metabolic pathways and toxicity of this compound?
- Methodology :
- In Silico Tools : Utilize SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., amine oxidation, indole ring hydroxylation).
- CYP450 Inhibition Assays : Validate predictions using human liver microsomes (HLMs) and LC-MS/MS to detect metabolites. Fluorine’s electronegativity may reduce CYP2D6-mediated degradation .
Experimental Design & Data Analysis
Q. How to design a high-throughput screening (HTS) pipeline for this compound in neuropharmacology studies?
- Methodology :
Assay Selection : Prioritize fluorescence-based calcium flux assays (FLIPR) for GPCR targets (e.g., 5-HT receptors) .
Positive Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT) to normalize data across plates.
Data Normalization : Apply Z-score or B-score normalization to mitigate plate-edge effects. Use R/Bioconductor packages for batch correction .
Q. What crystallographic techniques are optimal for resolving hydrogen-bonding networks in this compound complexes?
- Methodology :
- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts.
- SHELXL Refinement : Utilize anisotropic displacement parameters for fluorine and amine groups. The SHELX system is validated for precision in small-molecule refinement .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯F contacts) using CrystalExplorer .
Safety & Handling in Research Settings
Q. What in vitro models are suitable for preliminary toxicity profiling of this compound?
- Methodology :
- Hepatotoxicity : Use HepG2 cells with MTT assays to assess IC values.
- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and measure hERG channel inhibition via patch-clamp electrophysiology.
- Reference Standards : Compare with structurally similar amines (e.g., 2-(4-fluoro-1H-indol-3-yl)ethylamine) to contextualize toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
